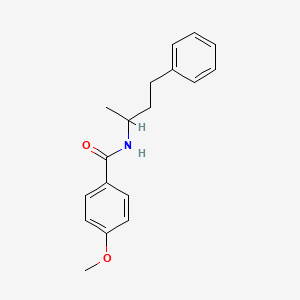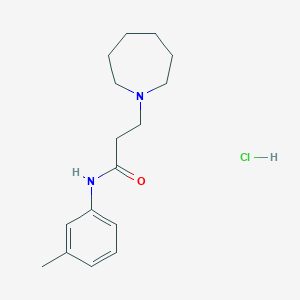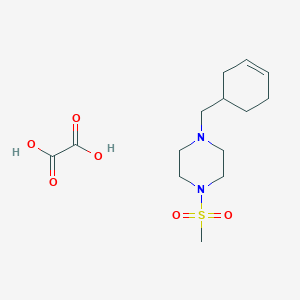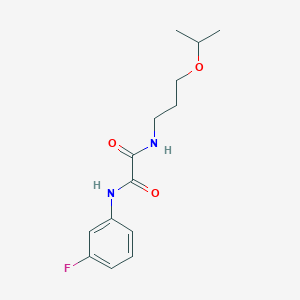
4-methoxy-N-(1-methyl-3-phenylpropyl)benzamide
Descripción general
Descripción
4-methoxy-N-(1-methyl-3-phenylpropyl)benzamide, also known as ML297, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamides and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-(1-methyl-3-phenylpropyl)benzamide involves its ability to modulate the activity of ion channels, specifically the transient receptor potential (TRP) channels. It has been found to selectively inhibit the activity of TRPC4 channels, which are involved in various physiological processes, including cell proliferation, migration, and apoptosis. By inhibiting the activity of TRPC4 channels, this compound can potentially block the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including inhibition of TRPC4 channel activity, protection of dopaminergic neurons, and anticonvulsant activity. It has also been found to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-methoxy-N-(1-methyl-3-phenylpropyl)benzamide in lab experiments is its high potency and selectivity for TRPC4 channels. This makes it a useful tool for studying the role of TRPC4 channels in various physiological processes. However, one of the limitations of using this compound is its potential off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on 4-methoxy-N-(1-methyl-3-phenylpropyl)benzamide. One potential direction is to further investigate its therapeutic potential in various diseases, including cancer, Parkinson's disease, and epilepsy. Another direction is to study its mechanism of action in more detail, including its interactions with other ion channels and signaling pathways. Additionally, there is a need for the development of more potent and selective TRPC4 inhibitors, which can potentially lead to the development of novel therapeutics for various diseases.
Aplicaciones Científicas De Investigación
4-methoxy-N-(1-methyl-3-phenylpropyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Parkinson's disease, and epilepsy. It has been found to exhibit potent activity against cancer cells by inhibiting the activity of the protein TRPC4, which is involved in cancer cell proliferation and migration. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from cell death, which is a hallmark of the disease. It has also been found to have anticonvulsant activity, making it a potential candidate for the treatment of epilepsy.
Propiedades
IUPAC Name |
4-methoxy-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14(8-9-15-6-4-3-5-7-15)19-18(20)16-10-12-17(21-2)13-11-16/h3-7,10-14H,8-9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFGJHIIXYGMMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198431 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-amino-1,3-thiazol-4-yl)-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B3945484.png)
![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B3945487.png)
![N-(2-methoxy-5-nitrophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propanamide](/img/structure/B3945509.png)


![2-(benzoylamino)-N-(1-{[(2-methoxyphenyl)amino]carbonyl}-2-methylpropyl)benzamide](/img/structure/B3945549.png)
![N-[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl]acetamide](/img/structure/B3945569.png)

![N-benzyl-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-fluorophenyl)propyl]-2-furamide](/img/structure/B3945579.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B3945582.png)
![3,5-bis[(2-phenoxypropanoyl)amino]benzoic acid](/img/structure/B3945589.png)
![4-chloro-6-{[(3-nitrophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3945595.png)

![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3945602.png)